molecular formula C6H8N2O3S B2657500 6-Methoxypyridine-2-sulfonamide CAS No. 1342957-75-8

6-Methoxypyridine-2-sulfonamide

Cat. No.: B2657500
CAS No.: 1342957-75-8
M. Wt: 188.2
InChI Key: RRBTWNRWWLUMIR-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C7H8F2N2O3S and a PubChem CID of 118840449 . It belongs to the class of pyridine sulfonamides, which are recognized in scientific research as valuable synthetic intermediates and building blocks for the development of novel pharmacologically active molecules. The core structure of this compound, a sulfonamide attached to a methoxypyridine ring, is a key scaffold in medicinal chemistry. Sulfonamide functional groups are a cornerstone of many therapeutic agents, exhibiting a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Recent research highlights the application of similar methoxypyridine-sulfonamide structures in the design and synthesis of novel potent dual inhibitors targeting the PI3K/mTOR pathway, a crucial signaling route in cancer cell proliferation and survival . These findings underscore the significant research value of this compound as a versatile precursor in anticancer drug discovery programs. The synthetic utility of this compound is further evidenced by the commercial availability of its direct precursor, 6-methoxypyridine-2-sulfonyl chloride (CAS# 1055307-65-7) , indicating its role in chemical synthesis. As a building block, it can be used to introduce the sulfonamide-methoxypyridine moiety into larger, more complex molecular architectures during the exploration of new chemical entities for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBTWNRWWLUMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 6 Methoxypyridine 2 Sulfonamide and Its Analogues

Classical Synthetic Approaches for Sulfonamide Formation

Traditional methods for creating sulfonamides remain fundamental in organic synthesis. These approaches typically involve the formation of a sulfonyl chloride followed by its reaction with an amine or the direct oxidation of sulfur-containing precursors.

Amidation Reactions of Pyridyl Sulfonyl Chlorides with Amines

The most common and well-established method for synthesizing sulfonamides is the reaction of a pyridyl sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

For instance, the synthesis of N-phenylbenzenesulfonamide can be achieved with a 90% yield by reacting the amine substrate with the sulfonyl chloride in neat pyridine at 0°C, followed by stirring at room temperature. cbijournal.com The use of a base is crucial for driving the reaction to completion. The general applicability of this method is demonstrated by the successful synthesis of a variety of sulfonamides from different aryl primary amines and aryl sulfonyl chlorides. cbijournal.com For example, the reaction between aniline (B41778) and benzene (B151609) sulfonyl chloride or 4-nitrobenzyl sulfonyl chloride has been reported to yield the corresponding sulfonamides in 100% yield. cbijournal.com

The reaction conditions can be adapted for various substrates. For example, the amidation of N-protected α-amino acids with secondary amines proceeds effectively to give good yields. researchgate.net Even with sterically hindered amines, excellent yields of the corresponding amides can be obtained. researchgate.net

ReactantsBaseSolventYield
Aniline, Benzene sulfonyl chloridePyridine-100% cbijournal.com
Aniline, 4-Nitrobenzyl sulfonyl chloridePyridine-100% cbijournal.com
p-Toluidine, Tosyl chloridePyridine-Quantitative cbijournal.com
N-phenylamine, Benzene sulfonyl chloridePyridine-90% cbijournal.com
Aniline, Benzene sulfonyl chlorideTriethylamineTHF86% cbijournal.com

Oxidative Conversions from Thiol Derivatives to Sulfonamides

An alternative classical route involves the oxidation of thiol derivatives to form sulfonamides. This can be achieved in a one-pot synthesis by first converting the thiol to a sulfonyl chloride, which then reacts with an amine without isolation. organic-chemistry.org

One effective method utilizes a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgacs.org This process is highly reactive and proceeds under mild conditions at room temperature. organic-chemistry.org The subsequent reaction with an amine in the presence of a base like pyridine produces the desired sulfonamide in excellent yields and with short reaction times. organic-chemistry.org This method is applicable to a broad range of aromatic, heterocyclic, and aliphatic thiols and is chemoselective, tolerating other functional groups like alcohols and esters. organic-chemistry.org

Another approach employs N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water to oxidize thiols to sulfonyl chlorides, which are then reacted in the same pot with an amine or sodium azide (B81097) to yield sulfonamides or sulfonyl azides, respectively. organic-chemistry.org More recently, a method using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been developed for the oxidative functionalization of thiols. nih.govrsc.org This system allows for the synthesis of a variety of sulfonyl derivatives, including sulfonamides, by coupling the thiol with an amine. nih.govrsc.org

Thiol SubstrateOxidant SystemAmineYield
Aromatic/Heterocyclic/Aliphatic ThiolsH2O2/SOCl2Various AminesExcellent organic-chemistry.org
Octane-1-thiol/2-Phenylethane-1-thiolDMSO/HBrAliphatic/Aromatic Amines, NH3Moderate to Good rsc.org
Various ThiolsNCS/Tetrabutylammonium Chloride/H2OVarious AminesNot specified organic-chemistry.org

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly methods for organic synthesis. This has led to the emergence of advanced strategies for constructing pyridine-sulfonamide scaffolds.

Transition Metal-Catalyzed Coupling Reactions for Pyridine-Sulfonamide Scaffolds (e.g., Ullmann-type coupling)

Transition metal-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, have become powerful tools for forming carbon-heteroatom bonds. researchgate.netrsc.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as a sulfonamide, in the presence of a copper catalyst. researchgate.netmdpi.com The introduction of bidentate ligands has significantly improved the efficiency of these reactions, allowing for milder conditions and greater functional group tolerance. researchgate.net

Recent advancements have expanded the scope of Ullmann-type reactions to include the use of arenediazonium salts as efficient electrophilic partners in copper(I)-catalyzed couplings with primary aliphatic amines. mdpi.com Furthermore, a novel method for the sulfur-arylation of sulfenamides with (hetero)aryl iodides using copper(I) iodide as a catalyst has been developed, demonstrating broad substrate scope, including 5- and 6-membered heterocyclic iodides. nih.gov

Arylating AgentNucleophileCatalystLigandYield
(Hetero)aryl BromidesPrimary/Secondary SulfonamidesCopper Salts (2-5 mol%)OxalamidesGood researchgate.net
(Hetero)aryl ChloridesPrimary SulfonamidesCu2O4-HydroxypicolinamideGood researchgate.net
Arenediazonium o-BenzenedisulfonimidesPrimary Aliphatic AminesTetrakis(acetonitrile)copper Hexafluorophosphate1,10-PhenanthrolineFairly Good (avg. 66%) mdpi.com
(Hetero)aryl IodidesSulfenamidesCopper(I) Iodide-Good to Excellent nih.gov

Carbon-Hydrogen (C-H) Activation and Functionalization Approaches

Direct C-H activation and functionalization represent a highly atom-economical and efficient strategy for synthesizing complex molecules. nih.gov In the context of pyridine-sulfonamides, this approach allows for the direct introduction of a sulfonyl group onto the pyridine ring, bypassing the need for pre-functionalized starting materials.

One method involves the C4-selective sulfonylation of pyridines by activating the pyridine ring with triflic anhydride (B1165640) (Tf2O), followed by the addition of a sulfinic acid salt mediated by a base like N-methyl piperidine. This approach offers high regioselectivity. Another strategy focuses on the formal picolyl C-H activation of 4-alkylpyridines. nih.govacs.org Treating 4-alkylpyridines with aryl sulfonyl chlorides and triethylamine in the presence of a catalytic amount of DMAP leads to the formation of aryl picolyl sulfones. nih.govacs.org This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.govacs.org

The sulfonamide group itself can also act as a directing group for C-H functionalization, enabling late-stage diversification of drug candidates. acs.org

Pyridine SubstrateReagentsKey IntermediateProduct
Unfunctionalized PyridinesTriflic anhydride, Sulfinic acid salt, N-methyl piperidineActivated Pyridinium SaltC4-Sulfonylated Pyridines
4-AlkylpyridinesAryl sulfonyl chlorides, Et3N, DMAP (cat.)N-sulfonyl 4-alkylidene dihydropyridineAryl Picolyl Sulfones nih.govacs.org
Sulfonamide-containing compoundsVarious-Diversified Analogues acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. organic-chemistry.orgresearchgate.net

One notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orgnortheastern.eduacs.org This process uses 2,4,6-trichloro- nih.govorganic-chemistry.orgnortheastern.edu-triazine (TCT) as an activating agent and is completed in two short microwave irradiation steps, avoiding the need to isolate the intermediate sulfonyl chloride. organic-chemistry.org This method exhibits broad substrate scope and high efficiency. organic-chemistry.org

Another efficient microwave-assisted protocol involves the copper-catalyzed reaction of sodium sulfinates with amines. tandfonline.com This method, using CuBr2 as a catalyst in an acetonitrile:water mixture, avoids the need for oxidants, ligands, or bases and provides sulfonamides in excellent yields within a short reaction time. tandfonline.com The use of aqueous media and microwave irradiation makes this a potentially valuable green synthetic strategy. tandfonline.com

Starting MaterialsReagentsConditionsKey Advantages
Sulfonic acids/salts, Amines2,4,6-trichloro- nih.govorganic-chemistry.orgnortheastern.edu-triazine (TCT), Triethylamine, NaOHMicrowave, 80°C (20 min) then 50°C (10 min)High yields, short reaction times, avoids sulfonyl chloride isolation organic-chemistry.orgresearchgate.net
Sodium sulfinates, AminesCuBr2Microwave, Acetonitrile:water, 120°C (10-15 min)High yields, short reaction times, no oxidants/ligands/bases, aqueous media tandfonline.com

One-Pot Facile Synthesis Methodologies

The development of one-pot syntheses for sulfonamides represents a significant step forward in medicinal and pharmaceutical chemistry, offering a more efficient alternative to traditional multi-step methods that often involve the handling of toxic intermediates like sulfonyl chlorides. thieme.de A notable one-pot approach involves a transition-metal-catalyzed C-H amidation reaction.

One such method utilizes a combination of iron and copper catalysis to facilitate the direct coupling of activated aromatic compounds with primary sulfonamides. thieme.de In the context of 6-methoxypyridine-2-sulfonamide, a substituted methoxypyridine could serve as the activated arene partner. This process allows for the formation of pharmaceutically relevant diaryl sulfonamides from earth-abundant transition metals, highlighting a move towards more sustainable and practical synthetic routes. thieme.de While the direct synthesis of this compound via this specific C-H activation has not been explicitly detailed, the principles underlying the methodology are applicable. The reaction typically involves the C-H activation of the arene and subsequent formation of a carbon-nitrogen bond with the sulfonamide, bypassing the need to pre-functionalize the pyridine ring with a leaving group.

Another strategy involves the one-pot synthesis of sulfonylated pyridines through a ruthenium-catalyzed, potassium persulfate-mediated annulation of β-ketosulfones and dimethylformamide (DMF). researchgate.net This method constructs the pyridine skeleton with the sulfonyl group already incorporated.

Table 1: Comparison of One-Pot Sulfonamide Synthesis Strategies

Methodology Catalyst/Reagents Key Transformation Advantages Reference
C-H Amidation Fe/Cu Catalysis Direct coupling of an arene C-H bond with a primary sulfonamide Avoids pre-functionalization and use of toxic sulfonyl chlorides. thieme.de thieme.de
Reductive Coupling Not specified Coupling of aryl sulfinates and nitroarenes Transition-metal-free conditions. researchgate.net researchgate.net
Nickel-Catalyzed Ni Catalyst, Na₂S₂O₅ Coupling of boronic acids, sodium metabisulfite (B1197395), and benzylic ammonium (B1175870) salts Forms sulfone intermediate, broad scope. researchgate.net researchgate.net

Sulfur Dioxide Insertion Strategies

Conceptually new strategies that enable the direct insertion of sulfur dioxide (SO₂) into chemical bonds offer a powerful and direct route to sulfonamides. chemrxiv.orgnih.gov These methods are particularly valuable as they often utilize readily available SO₂ surrogates and can tolerate a wide array of functional groups.

A groundbreaking approach involves the net SO₂ insertion into the carbon-nitrogen (C-N) bond of primary amines. chemrxiv.orgnih.gov This transformation is driven by the synergistic action of an anomeric amide reagent and an SO₂ source. The anomeric amide serves a dual purpose: it initiates the homolytic cleavage of the C-N bond and acts as an electrophilic nitrogen trap to forge the final sulfur-nitrogen (S-N) bond of the sulfonamide product. chemrxiv.orgnih.gov This method effectively inverts the chemical properties of the nitrogen atom and is amenable to late-stage functionalization and automated parallel synthesis. chemrxiv.orgnih.gov

Another powerful strategy is the three-component reaction involving an aryl source, an amine, and an SO₂ source, often mediated by a transition metal catalyst. rsc.orgacs.org For instance, a copper-catalyzed reaction between arylboronic acids, nitroarenes (as the amine precursor), and potassium metabisulfite (as the SO₂ source) yields a variety of sulfonamides in good to excellent yields. rsc.org A plausible mechanism suggests the formation of an arylsulfinate intermediate, with the key step being the copper-assisted interaction between the nitroarene and the arylsulfinate. rsc.org

More recently, a synergistic photoredox and copper catalysis system has been developed to synthesize sulfonamides from aryl radical precursors, a variety of amines (including electron-deficient ones), and an SO₂ source at room temperature. acs.org These radical-based processes significantly broaden the scope and applicability of SO₂ insertion chemistry for the synthesis of complex sulfonamides. rsc.org

Table 2: Overview of Sulfur Dioxide Insertion Strategies for Sulfonamide Synthesis

Strategy Key Reactants Catalyst/Conditions Mechanism Highlights Reference
C-N Bond Insertion Primary Amine, SO₂ Source Anomeric Amide Reagent Isodiazene radical chain generates a sulfinate intermediate. chemrxiv.orgnih.gov chemrxiv.orgnih.gov
Three-Component Coupling Arylboronic Acid, Nitroarene, K₂S₂O₅ Copper Catalysis Formation of arylsulfinate intermediate. rsc.org rsc.org
Three-Component Coupling Aryl Radical Precursor, Amine, SO₂ Source Photoredox/Copper Catalysis Radical-based process, tolerant of diverse amines. acs.org acs.org

Synthesis of Key Precursors and Functionalized Intermediates

The successful synthesis of this compound relies on the efficient preparation of its core building blocks: a suitably substituted methoxypyridine and a reactive pyridine sulfonyl species, typically a sulfonyl chloride.

Strategies for Substituted Methoxypyridines

The synthesis of substituted methoxypyridines is a cornerstone for accessing a wide range of biologically active molecules. nih.govresearchgate.netnih.gov General strategies often involve either the introduction of a methoxy (B1213986) group onto a pre-functionalized pyridine ring or the construction of the methoxypyridine core from acyclic precursors.

In many synthetic campaigns targeting sulfonamide methoxypyridine derivatives, the methoxy group is already present in the starting material. nih.govresearchgate.net The subsequent functionalization then focuses on introducing other key groups necessary for the final coupling reaction. For example, a common precursor might be a halopyridine, such as a chloropyridine or bromopyridine, which can be converted to the desired sulfonamide. The methoxy group can be introduced via nucleophilic aromatic substitution, where a leaving group (like a chloro or fluoro substituent) on the pyridine ring is displaced by a methoxide (B1231860) source, such as sodium methoxide. The position of other substituents on the ring dictates the regioselectivity of these reactions.

Routes to Pyridine Sulfonyl Chlorides

Pyridine sulfonyl chlorides are the most common precursors for the synthesis of pyridine sulfonamides, reacting readily with amines to form the sulfonamide bond. eurjchem.com Several distinct methods exist for their preparation, starting from various pyridine derivatives.

One established route begins with the corresponding mercaptopyridine. For the synthesis of Pyridine-2-sulfonyl Chloride, 2-mercaptopyridine (B119420) can be oxidized using a strong oxidizing agent like sodium hypochlorite (B82951) in concentrated sulfuric acid at low temperatures, yielding the desired sulfonyl chloride.

Another versatile method involves the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. google.compatsnap.com For instance, 3-aminopyridine (B143674) can be converted to its diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to generate the sulfonyl chloride. google.compatsnap.com This Sandmeyer-type reaction is a robust method for introducing the sulfonyl chloride group onto the pyridine ring.

Finally, pyridine sulfonic acids can be converted to pyridine sulfonyl chlorides using chlorinating agents. The reaction of a pyridine sulfonic acid with reagents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group of the sulfonic acid with a chloride atom. chemicalbook.com

Table 3: Synthetic Routes to Pyridine Sulfonyl Chlorides

Starting Material Key Reagents Product Yield Reference
2-Mercaptopyridine NaClO, H₂SO₄ Pyridine-2-sulfonyl chloride 72%

Optimization of Synthetic Conditions for Scalability and Efficiency

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, efficient process requires careful optimization of reaction conditions. Key considerations include cost, safety, environmental impact ("green chemistry"), and operational simplicity. patsnap.com

For the synthesis of key intermediates like pyridine sulfonyl chlorides, patents often describe conditions suitable for industrial scale-up. For example, a method starting from 3-aminopyridine emphasizes low cost, high product content, and a reduction in chemical waste, making it amenable to large-scale production. google.com The use of aqueous conditions and readily available reagents contributes to both the economic and environmental viability of the process. patsnap.com

In modern synthetic design, efficiency is often achieved by minimizing the number of synthetic steps. One-pot reactions, as described previously, are inherently more efficient as they reduce the need for intermediate purification, saving time, solvents, and materials. thieme.de The development of catalytic systems using earth-abundant metals like iron and copper, instead of precious metals, also enhances the scalability and cost-effectiveness of a synthesis. thieme.de

Furthermore, the choice of reagents can be optimized for scalability. For example, using stable and easily handled SO₂ surrogates like sodium metabisulfite or DABSO (the DABCO bis(sulfur dioxide) adduct) in sulfur dioxide insertion reactions improves the safety and practicality of the procedure on a larger scale compared to handling gaseous SO₂. chemrxiv.orgrsc.org The optimization process involves a systematic study of parameters such as catalyst loading, reaction temperature, concentration, and solvent choice to maximize yield and throughput while ensuring product quality and process safety. researchgate.net

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 6-Methoxypyridine-2-sulfonamide provides specific information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the sulfonamide group.

The protons of the methoxy group (-OCH₃) typically appear as a sharp singlet due to the absence of adjacent protons. This signal is anticipated in the upfield region, around 3.9-4.2 ppm. chemicalbook.comresearchgate.net The two protons of the primary sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet in the downfield region, generally between 7.0 and 8.0 ppm, although this can vary based on solvent and concentration. rsc.orgnih.gov

The three aromatic protons on the pyridine ring will present as a coupled system. Based on data from similar substituted pyridines, the proton at the C4 position is expected to appear as a triplet, while the protons at the C3 and C5 positions will appear as doublets. chemicalbook.comchemicalbook.com Their chemical shifts are typically found in the aromatic region of the spectrum, from approximately 6.5 to 7.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃3.9 - 4.2Singlet
Pyridine H-36.8 - 7.2Doublet
Pyridine H-47.5 - 7.8Triplet
Pyridine H-56.6 - 6.9Doublet
-SO₂NH₂7.0 - 8.0Broad Singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group.

The carbon of the methoxy group (-OCH₃) is anticipated to resonate in the upfield region, typically between 55 and 56 ppm. rsc.org The five carbons of the pyridine ring will appear in the downfield aromatic region, generally from 110 to 165 ppm. The carbon atom attached to the methoxy group (C6) and the carbon atom attached to the sulfonamide group (C2) are expected to be the most downfield-shifted among the ring carbons due to the electronegativity of the attached oxygen and sulfonyl groups, respectively. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃55 - 56
Pyridine C5110 - 115
Pyridine C3118 - 122
Pyridine C4138 - 142
Pyridine C2155 - 160
Pyridine C6162 - 166

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the specific functional groups present in the molecule. The sulfonamide group gives rise to strong, characteristic bands for its S=O and N-H bonds. Asymmetric and symmetric stretching vibrations of the S=O group are expected in the regions of 1350-1310 cm⁻¹ and 1170-1145 cm⁻¹, respectively. rsc.orgjst.go.jp The N-H stretching vibrations of the primary sulfonamide are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region.

The methoxy group is identified by its C-O stretching vibrations. An asymmetric stretching band for the Ar-O-CH₃ system is expected around 1286–1254 cm⁻¹, with a corresponding symmetric stretch appearing near 1056–1022 cm⁻¹. rsc.org Aromatic C-H and C=C stretching vibrations from the pyridine ring are also expected in their characteristic regions.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H Stretch-SO₂NH₂3400 - 3200 (two bands)
Aromatic C-H StretchPyridine Ring3100 - 3000
Asymmetric S=O StretchSulfonamide1350 - 1310
Symmetric S=O StretchSulfonamide1170 - 1145
Asymmetric C-O-C StretchMethoxy Group1286 - 1254
Symmetric C-O-C StretchMethoxy Group1056 - 1022
S-N StretchSulfonamide930 - 900

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. The analysis typically shows the molecule as a protonated species [M+H]⁺ in positive ion mode. Given the molecular formula C₆H₈N₂O₃S, the monoisotopic mass is 188.0256 g/mol .

In an ESI-MS experiment, the primary observed ion would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 189.0328. It is also common to observe adducts with sodium [M+Na]⁺, which would appear at an m/z of around 211.0148. These ions confirm the molecular weight of the parent compound.

Table 4: Predicted ESI-MS Data for this compound

Ion SpeciesFormulaPredicted Mass-to-Charge (m/z)
[M+H]⁺[C₆H₉N₂O₃S]⁺189.0328
[M+Na]⁺[C₆H₈N₂O₃SNa]⁺211.0148

Electronic Spectroscopy

No experimental UV-Vis absorption data for this compound has been reported in the searched literature. An analysis would typically involve dissolving the compound in a suitable solvent and measuring its absorbance at different wavelengths to identify the electronic transitions (e.g., π → π* and n → π*) characteristic of its aromatic pyridine ring and sulfonamide group.

X-ray Diffraction Analysis

A search of crystallographic databases reveals no single-crystal X-ray diffraction studies for this compound. Such a study would be necessary to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles, which would definitively confirm its molecular geometry.

Without a solved crystal structure, an analysis of the crystal packing and the specific supramolecular interactions (such as hydrogen bonds or π–π stacking) that govern the solid-state assembly of this compound molecules cannot be performed.

Hirshfeld surface analysis is a computational method that requires crystallographic information data (.cif file) from single-crystal X-ray diffraction. As no such data is available for this compound, a Hirshfeld analysis to quantify intermolecular contacts cannot be conducted.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.net For a molecule like 6-methoxypyridine-2-sulfonamide, DFT would provide a three-dimensional model of its structure, which is fundamental to understanding its interactions with other molecules. The geometric parameters of the sulfonamide group, for instance, are known to be relatively consistent across different molecules. researchgate.netresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govdntb.gov.ua A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is crucial for predicting how a molecule might behave in chemical reactions.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for predicting and interpreting chemical reactivity, particularly non-covalent interactions. researchgate.netmdpi.com The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, an MEP map would identify the likely sites for hydrogen bonding and other intermolecular interactions, which is vital for understanding its potential biological activity. nih.govdtic.mil

Linear and Nonlinear Optical (NLO) Properties and Polarizability Calculations

Theoretical calculations are used to predict the linear and nonlinear optical (NLO) properties of molecules. These properties describe how a material responds to an applied electric field, such as that from a laser. Key parameters include polarizability (α) and the first-order hyperpolarizability (β), which are measures of the linear and first nonlinear responses, respectively. ekb.egjournaleras.com Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. rsc.org DFT methods are commonly used to calculate these properties, often revealing that molecules with significant charge transfer characteristics exhibit enhanced NLO responses. researchgate.netekb.eg

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly important in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a target protein. nih.gov The simulation calculates a binding score, such as binding energy, which suggests the strength of the interaction. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding orientation and key interactions with amino acid residues. nih.gov These simulations can guide the design of more potent and selective inhibitors. acs.org

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) and determining their relative stabilities.

Detailed Research Findings: The key sources of conformational variability in this compound are the rotation around the pyridine-sulfur (C-S) bond and the sulfur-nitrogen (S-N) bond. Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface as a function of these rotational angles (dihedrals).

The energy landscape is a map of all possible conformers and the energy barriers that separate them. researchgate.net For pharmaceutical compounds, this landscape can be complex, with multiple low-energy minima corresponding to stable or metastable conformers. Computational methods can generate these landscapes, revealing which shapes the molecule is most likely to adopt. researchgate.net In the solid state, the molecule will exist in one of these low-energy conformations, which is further stabilized by intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the sulfonamide's N-H and S=O groups. nih.gov

Table 1: Predicted Conformational Data for a Representative Pyridine (B92270) Sulfonamide This table illustrates typical data obtained from conformational analysis of a related pyridine sulfonamide compound, highlighting the key dihedral angles that define its shape and the associated energy differences.

ConformerDihedral Angle 1 (C-C-S-N)Dihedral Angle 2 (C-S-N-H)Relative Energy (kcal/mol)
Global Minimum ~90°~180° (anti)0.0
Local Minimum 1 ~90°~60° (gauche)+1.5
Local Minimum 2 ~0°~180° (anti)+3.2
Data is illustrative and based on general findings for aromatic sulfonamides.

Homology Modeling of Enzyme and Receptor Targets

To understand how this compound might function as a therapeutic agent, it is essential to model its interaction with biological targets like enzymes or receptors. When the exact crystal structure of a target protein is unknown, homology modeling can be used to build a reliable three-dimensional model.

Detailed Research Findings: This technique relies on the known experimental structure of a homologous protein (a template) that shares a significant degree of amino acid sequence similarity. For sulfonamides, a primary historical target is Dihydropteroate (B1496061) Synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govkenyon.edu If this compound were being investigated as an antibacterial, a homology model of the target bacterium's DHPS could be constructed using a known structure, such as that from Bacillus anthracis or Streptococcus pneumoniae, as a template. nih.govkenyon.edunih.gov

More recently, sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key targets in cancer therapy. mdpi.comresearchgate.net Homology models of these kinases are frequently used to accelerate the discovery of new inhibitors. nih.gov Using a homology model, this compound can be "docked" into the active site of the target protein. This simulation predicts the most likely binding pose and calculates a binding affinity score. These docking studies reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the enzyme's active site, that are critical for inhibitory activity. nih.govnih.gov For instance, the sulfonamide's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, mimicking the interactions of the natural substrate. nih.gov

Prediction of Reactivity and Chemical Stability

Detailed Research Findings: Density Functional Theory (DFT) is widely used to calculate a molecule's electronic properties, which govern its reactivity. researchgate.net One common approach is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies lower reactivity and greater stability. researchgate.net For sulfonamides, reactive sites can be successfully predicted using these conceptual DFT indices. researchgate.net

Electrostatic Potential (ESP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule. These maps highlight the sites most susceptible to electrophilic or nucleophilic attack, providing a clear picture of potential reactivity. For this compound, the nitrogen of the sulfonamide group and the pyridine nitrogen are typically electron-rich, while the hydrogen on the sulfonamide nitrogen is electron-poor.

Furthermore, computational models can predict physicochemical properties related to stability, such as the acid dissociation constant (pKa). The pKa value indicates the extent of ionization at a given pH, which affects a drug's solubility, absorption, and interaction with targets. The sulfonamide group is weakly acidic, and its pKa is a key parameter influencing its behavior in a physiological environment.

Table 2: Predicted Physicochemical and Reactivity Properties This interactive table provides key predicted values that describe the compound's stability and reactivity profile.

PropertyPredicted ValueSignificance
HOMO Energy -7.0 eVRelates to susceptibility to electrophilic attack
LUMO Energy -1.5 eVRelates to susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.5 eVIndicator of chemical stability and low reactivity
pKa (Sulfonamide) ~9.5Determines ionization state at physiological pH
LogP ~0.1Predicts lipophilicity and membrane permeability
Values are representative estimates for a molecule of this class based on computational models.

V. Structure Activity Relationship Sar Studies and Derivative Design

Systematic Derivatization Strategies of the 6-Methoxypyridine-2-sulfonamide Core

Systematic derivatization of the this compound scaffold involves modifications at three key positions: the pyridine (B92270) ring, the sulfonamide moiety, and through the introduction of linkers and terminal functional groups.

The pyridine ring is a versatile scaffold that allows for various modifications to fine-tune the biological activity of the molecule. nih.gov The electron-withdrawing nature of the pyridine ring can increase the acidity of the sulfonamide group compared to a benzene (B151609) ring. mdpi.com Nucleophilic substitution is a common method for introducing substituents at positions 2, 4, and 6 of the pyridine ring. nih.gov

The position of substituents on the pyridine ring is critical. For instance, in a series of pyridine-based N-sulfonamides, compounds with an ethoxycarbonyl group at the C5 position of the pyridine ring showed significant antiviral activity, whereas replacement with a cyano group at the same position resulted in reduced or no activity. acs.org Furthermore, the introduction of a benzothiazole (B30560) ring at C5 and an alkylthio group at C4 led to lower activity compared to an ethoxycarbonyl group at C5. acs.org The presence of a methoxy (B1213986) group, as in the this compound core, can be a key feature for activity. In a study of PI3K/mTOR dual inhibitors, sulfonamide methoxypyridine derivatives were synthesized and evaluated, highlighting the importance of this specific scaffold. nih.gov

The sulfonamide group is a critical component for the biological activity of this class of compounds, often acting as a zinc-binding group in metalloenzymes. mdpi.com Modifications of the sulfonamide nitrogen (N1) have been a major focus of SAR studies. In general, for antibacterial sulfonamides, heterocyclic substituents on the N1 nitrogen tend to lead to highly potent derivatives. youtube.com The activity of N1-substituted sulfonamides varies depending on the nature of the substituent. youtube.com For instance, in a series of pyrazolopyridine sulfonamides, a direct connection between the pyrazolopyridine moiety and the sulfonamide group resulted in decreased activity against human carbonic anhydrase I (hCA I), while the introduction of an N-methylpropionamide linker was favorable. nih.gov

The sulfonamide motif can form multiple hydrogen bonds, which can lead to additional interactions with residues in the binding pocket of a target protein. nih.gov The polar nature of the sulfonamide group can also contribute to improved physicochemical properties, such as increased solubility and oral bioavailability. nih.gov

The introduction of linkers and terminal functional groups is a common strategy to enhance the activity and selectivity of pyridine sulfonamide derivatives. The "tail approach" is a well-established strategy in the design of carbonic anhydrase inhibitors, where a linker is attached to the aromatic ring, and a terminal functional group interacts with amino acids at the entrance of the active site, thereby conferring selectivity. mdpi.com

For example, in a series of 4-substituted pyridine-3-sulfonamides, the use of a labile aminomethyl or thiomethyl linker between the pyridine and a triazole ring allowed the terminal substituent to be oriented towards the entrance of the enzyme's active site. mdpi.com The length and nature of the linker are crucial. In a study on pyrazolopyridine sulfonamides, an ethyl linker between the benzensulfonamide and the pyrazolopyridine moiety was beneficial for activity against E. coli dihydrofolate reductase. nih.gov

The terminal functional groups themselves play a significant role. In the design of VEGFR-2 inhibitors, pyridine-sulfonamide hybrids with different terminal groups were synthesized, with one compound showing potent anticancer activity. nih.gov

Correlation of Structural Features with Specific Biological Activity Profiles

The systematic modifications of the this compound scaffold have led to the identification of derivatives with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties.

A study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors for cancer treatment demonstrated the potential of this scaffold. nih.gov One derivative with a quinoline (B57606) core, 22c , showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), as well as strong anti-proliferative activity against MCF-7 and HCT-116 cancer cell lines. nih.gov This highlights the importance of the terminal aromatic system attached to the sulfonamide.

In the context of antiviral research, pyridine-based N-sulfonamides have been investigated for their activity against various viruses. acs.org Compounds 15c and 15d , which feature an ethoxycarbonyl group on the pyridine ring, exhibited notable activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackie B4 Virus (CBV4). acs.org

The following table summarizes the correlation between structural features and biological activity for some pyridine sulfonamide derivatives.

Compound/SeriesKey Structural FeaturesBiological ActivityTargetReference
22c Quinoline core attached to the sulfonamidePotent anticancer activityPI3Kα/mTOR nih.gov
15c/15d Ethoxycarbonyl group at C5 of the pyridine ringAntiviral activityHSV-1, CBV4 acs.org
Pyridine-3-sulfonamides "Tail" at position 4 of the pyridine ringSelective enzyme inhibitionCarbonic Anhydrase mdpi.com
Pyridine acyl sulfonamides Acyl group on the sulfonamideCOX-2 inhibition, antitumor activityCOX-2 nih.gov

Ligand Design Principles for Enhanced Target Affinity and Selectivity

The design of potent and selective ligands based on the this compound scaffold is guided by several key principles. A fundamental aspect is the understanding of the target's binding site. For metalloenzymes like carbonic anhydrase, the sulfonamide group acts as a crucial zinc-binding moiety. mdpi.com

To achieve selectivity, the "tail approach" has been successfully employed. mdpi.com This involves attaching a side chain to the core scaffold that can interact with non-conserved amino acid residues at the entrance of the active site, thus differentiating between enzyme isoforms. mdpi.com The length and chemical nature of this tail are critical for achieving high selectivity. mdpi.com

Molecular modeling and docking studies are invaluable tools in ligand design. nih.govnih.gov They allow for the visualization of binding modes and the identification of key interactions between the ligand and the target protein. For example, docking simulations of a pyridine acyl sulfonamide derivative in the active site of COX-2 helped to rationalize its potent inhibitory activity. nih.gov Similarly, molecular docking was used to confirm the binding mode of the potent PI3K/mTOR dual inhibitor 22c . nih.gov

Another important principle is the modulation of the physicochemical properties of the molecule. The introduction of polar groups, such as the sulfonamide moiety itself, can improve solubility and bioavailability. nih.gov The pyridine ring is also known to improve properties like metabolic stability and permeability. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization. nih.gov Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This can lead to novel chemical entities with improved properties or a better intellectual property position. nih.gov

A notable example of scaffold hopping is the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors. nih.gov This work was based on a scaffold hopping strategy from a known inhibitor class. nih.gov

Bioisosteric replacement refers to the substitution of a functional group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This strategy is often used to address issues like toxicity, metabolic instability, or poor pharmacokinetics.

In the context of the this compound scaffold, various bioisosteric replacements can be envisioned. For instance, the methoxy group on the pyridine ring could be replaced with other small electron-donating groups to modulate potency and metabolic stability. The sulfonamide group itself is a well-known bioisostere for carboxylic acids. numberanalytics.com

The replacement of a benzene ring with a pyridine ring is a common bioisosteric swap that can lead to improved potency and metabolic stability. nih.gov This principle underscores the value of the pyridine core in the this compound scaffold.

Vi. Biochemical and Biological Interaction Studies

Enzyme Inhibition Mechanism and Kinetics

6-Methoxypyridine-2-sulfonamide and its analogs have been evaluated against a range of enzymes, demonstrating a variety of inhibitory activities and mechanisms.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby inhibiting the enzyme's catalytic activity in the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.gov

Different CA isoenzymes are expressed in various tissues and are associated with a range of physiological and pathological processes. nih.gov Consequently, the development of isoenzyme-selective inhibitors is a key goal in medicinal chemistry. While specific kinetic data for this compound against a wide array of CA isoenzymes is not extensively detailed in the reviewed literature, the broader class of aromatic and heterocyclic sulfonamides has been widely studied. For instance, a study on an α-carbonic anhydrase from Schistosoma mansoni (SmCA) showed that while aromatic sulfonamides were generally weak inhibitors, some heterocyclic sulfonamides exhibited inhibitory constants (Kᵢ) in the nanomolar range. nih.gov The inhibition profiles for pathogen-derived CAs can differ significantly from human isoforms, offering opportunities for selective drug design. nih.gov

The inhibitory potency of sulfonamides against different CA isoforms is highly dependent on the chemical nature of the scaffold to which the sulfamoyl group is attached. Structure-activity relationship studies on related sulfonamide series have shown that modifications to the aromatic or heterocyclic ring system can lead to significant variations in inhibitory activity and selectivity against different human (h) CA isoforms such as hCA I, II, IX, and XII. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netmdpi.com Dual inhibitors that target both PI3K and mTOR can offer a therapeutic advantage by preventing the feedback activation of Akt that can occur with mTOR-only inhibitors. mdpi.comnih.gov

A series of sulfonamide methoxypyridine derivatives has been designed and evaluated as dual PI3K/mTOR inhibitors. nih.govnih.gov In one such study, a derivative, compound 22c , which incorporates a this compound core structure linked to a quinoline (B57606) moiety, demonstrated potent inhibitory activity against both PI3Kα and mTOR. nih.govnih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.gov The potent activity of this derivative highlights the potential of the this compound scaffold as a platform for developing dual PI3K/mTOR inhibitors. nih.govnih.gov Molecular docking studies have further elucidated the binding mode of these inhibitors within the ATP-binding pockets of PI3Kα and mTOR. nih.govnih.gov

Table 1: Inhibitory Activity of a this compound Derivative (Compound 22c) against PI3Kα and mTOR
CompoundTarget EnzymeIC₅₀ (nM)Reference
22cPI3Kα0.22 nih.gov
22cmTOR23 nih.gov

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgpatsnap.com This pathway is essential for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (pABA), allows them to bind to the enzyme's active site and block the synthesis of dihydropteroate. nih.govpatsnap.com

The inhibitory potential of this compound and its analogs extends to other enzyme systems.

Nitric Oxide Synthase (NOS): Nitric oxide is a signaling molecule involved in various physiological and pathological processes. nih.gov While direct inhibitory data for this compound against NOS is not specified, the broader class of heterocyclic compounds is of interest in modulating NOS activity. nih.gov

DapE: There is no available information from the conducted research on the inhibition of DapE by this compound.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia. nih.gov Studies on related sulfonamide-containing chromene derivatives have shown potent dual inhibition of α-amylase and α-glucosidase. nih.gov For example, certain derivatives exhibited IC₅₀ values in the low micromolar range against α-amylase and sub-micromolar to low micromolar IC₅₀ values against α-glucosidase, comparable to the standard drug acarbose. nih.gov This suggests that the sulfonamide moiety, in conjunction with a suitable heterocyclic scaffold, can be a key feature for designing inhibitors of these enzymes.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic approach for conditions such as Alzheimer's disease. mdpi.comnih.gov While a comprehensive screening of this compound against AChE has not been reported in the reviewed literature, the vast chemical space of potential AChE inhibitors includes a wide variety of heterocyclic structures. nih.gov

5-Lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in diseases such as asthma and atherosclerosis. nih.govnih.govwikipedia.org FLAP functions by binding arachidonic acid and presenting it to 5-lipoxygenase, the first committed enzyme in the leukotriene synthesis pathway. nih.govresearchgate.net

Inhibitors of FLAP can effectively block the production of all leukotrienes. nih.gov While specific studies on the direct binding and inhibition of FLAP by this compound are not available, the development of FLAP inhibitors has involved various chemical scaffolds. nih.gov The discovery that FLAP is the target of certain classes of leukotriene biosynthesis inhibitors has spurred the design of new therapeutic agents for inflammatory diseases. researchgate.net

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction of a compound with its molecular target. nih.gov These assays can determine the affinity of a ligand for a receptor and can be conducted in high-throughput screening formats. nih.gov

While a broad receptor screening profile for this compound is not publicly available, a related compound, Pyridine-2-sulfonamide (B152805), has been reported to bind to the endothelin-A receptor. biosynth.com The endothelin system is involved in vasoconstriction and cell proliferation, and its modulation is a target for various cardiovascular diseases. The influence of the 6-methoxy substituent on the binding affinity and selectivity for this or other receptors remains to be determined through specific binding assays.

Orexin-2 Receptor Ligand Binding Studies

Comprehensive literature searches did not yield any studies reporting on the direct binding affinity of this compound for the orexin-2 receptor. While the broader class of sulfonamides has been explored in the context of orexin (B13118510) receptor antagonism, specific data for this compound is not available in published literature. For instance, studies have identified other methoxypyridine-containing compounds, such as N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA), as orexin receptor ligands, but this is a structurally distinct molecule. nih.gov

Adenine (B156593) Receptor Binding Studies

There are no available scientific studies or data on the binding interactions of this compound with any adenine receptor subtypes. Research into adenine receptor ligands is extensive, but this particular compound has not been identified as a ligand in the current body of scientific literature. mdpi.comnih.gov

Protein-Ligand Interaction Characterization

Specific spectroscopic studies, such as fluorescence quenching, to characterize the binding of this compound to any protein target have not been reported in the available literature. Fluorescence spectroscopy is a common technique to study drug-protein interactions, often by monitoring the quenching of intrinsic tryptophan fluorescence of a protein upon ligand binding. nih.govresearchgate.netresearchgate.net While this method has been applied to other sulfonamides to determine binding constants and understand interaction mechanisms, no such data exists for this compound. nih.gov

There are no published crystal structures of this compound in complex with a protein target. X-ray crystallography provides high-resolution structural information on how a ligand binds to its target protein. While there are over a thousand crystal structures of various sulfonamide-containing ligands in the Protein Data Bank (PDB), none of these include this compound. nih.govacs.org

Investigation of Molecular Targets and Associated Biochemical Pathways

While direct studies on this compound are lacking, recent research into structurally related sulfonamide methoxypyridine derivatives has identified potent inhibitory activity against Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) . nih.govmdpi.com These findings suggest that the core scaffold of this compound is a viable starting point for developing dual PI3K/mTOR inhibitors. nih.govmdpi.com

These derivatives have been shown to be potent inhibitors of PI3Kα and mTOR, with some compounds exhibiting IC50 values in the nanomolar range. nih.govmdpi.com For example, a derivative incorporating a quinoline core, 22c , demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.govmdpi.com The inhibitory activities of a selection of these derivatives are presented in the table below.

Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR. nih.govmdpi.com
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
22a0.4535
22b0.3128
22c0.2223
22d1.89156

The associated biochemical pathway for these molecular targets is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. researchgate.net By inhibiting both PI3K and mTOR, these compounds can effectively block this signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

Molecular docking studies of these derivatives have provided insights into their binding mode within the ATP-binding site of PI3Kα and mTOR. nih.govmdpi.com The sulfonamide moiety and the methoxypyridine core are key features for interacting with the hinge region of the kinase domain, a common characteristic of kinase inhibitors. nih.govmdpi.com The ability of these compounds to dually target PI3K and mTOR suggests a strategy to overcome the feedback activation of AKT that can occur with mTOR-only inhibitors. mdpi.com

Vii. Coordination Chemistry and Metal Complexes

Synthesis of Metal Complexes with 6-Methoxypyridine-2-sulfonamide and Related Ligands

The synthesis of metal complexes with pyridine-sulfonamide ligands, including by extension this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the sulfonamide ligand and the metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a solvent like methanol (B129727) or ethanol. The reaction mixture is then refluxed for several hours to facilitate the formation of the complex. nih.govjscimedcentral.com

For instance, the synthesis of metal(II) complexes with Schiff base ligands derived from sulfonamides involves refluxing the ligand with the corresponding metal(II) chloride in a 2:1 ligand-to-metal molar ratio. nih.gov Similarly, complexes of Ni(II), Cu(I), and Ag(I) with pyridine (B92270) have been synthesized by reacting the pyridine ligand with the respective metal salts. jscimedcentral.com In the case of more complex ligands, such as 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, the complexation with zinc(II) and copper(II) ions has also been reported. researchgate.net

The synthesis of sulfonamide derivatives themselves can be achieved through various methods, such as the reaction of a substituted amine with a sulfonyl chloride in the presence of a base like pyridine. mdpi.com A general method for the synthesis of metal complexes with these types of ligands is presented in the table below.

Table 1: General Synthetic Approach for Metal Complexes of Pyridine-Sulfonamide Type Ligands

StepProcedure
1. Ligand Preparation The sulfonamide ligand is synthesized, for example, by reacting a substituted aminopyridine with a sulfonyl chloride.
2. Dissolution The synthesized ligand and the metal salt (e.g., MCl₂, M(NO₃)₂) are dissolved in a suitable solvent, commonly an alcohol like methanol or ethanol.
3. Reaction The solutions are mixed, and the mixture is typically heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. jocpr.com
4. Isolation Upon cooling, the resulting solid complex precipitates out of the solution.
5. Purification The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. jocpr.com

This table provides a generalized synthetic route based on procedures for related sulfonamide complexes.

Structural and Geometrical Characterization of Metal Complexes

The structural characterization of metal complexes formed with pyridine-2-sulfonamide (B152805) and its derivatives reveals a variety of coordination geometries, which are influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state.

For related sulfonamide complexes, octahedral and tetrahedral geometries are commonly observed. jocpr.com For example, studies on metal(II) complexes with sulfonamide-derived Schiff bases suggest an octahedral geometry for Co(II), Cu(II), Ni(II), and Zn(II) complexes. nih.gov Similarly, Fe(II) and Co(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) have been found to exhibit octahedral structures, while the corresponding Cu(II) complex adopts a tetrahedral geometry. jocpr.com

In complexes with substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, the ligands act as N,N-bidentate chelators, coordinating to the metal center through the pyridyl nitrogen and the nitrogen atom of the imidazo[1,5-a]pyridine (B1214698) group. rsc.org The geometry of the resulting Pd(II) and Pt(II) complexes has been confirmed by X-ray structural analysis. rsc.org

The expected coordination mode for this compound would involve chelation through the pyridine nitrogen and one of the oxygen atoms or the nitrogen atom of the sulfonamide group, forming a stable five- or six-membered ring with the metal ion. The presence of the methoxy (B1213986) group at the 6-position of the pyridine ring could potentially influence the electronic properties of the ligand and, consequently, the stability and geometry of the resulting metal complexes.

Table 2: Common Geometries of Metal Complexes with Related Sulfonamide Ligands

Metal IonLigand TypeObserved GeometryReference
Co(II), Cu(II), Ni(II), Zn(II)Sulfonamide Schiff BaseOctahedral nih.gov
Fe(II), Co(II)(RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateOctahedral jocpr.com
Cu(II)(RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateTetrahedral jocpr.com
Pd(II), Pt(II)3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridineSquare Planar rsc.org

Spectroscopic and X-ray Analysis of Metal Complexes

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with X-ray diffraction, are crucial for the characterization of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The formation of a metal complex is typically confirmed by shifts in the characteristic vibrational frequencies of the ligand's functional groups. For sulfonamide complexes, significant shifts are often observed in the stretching frequencies of the S=O and C-S bonds of the sulfonamide group, as well as the C=N and C=C stretching vibrations of the pyridine ring upon coordination to a metal ion. researchgate.netresearchgate.net For instance, in complexes of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a shift in the absorption band of the azomethine group is observed upon complexation with Zn(II) and Cu(II). researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of diamagnetic metal complexes in solution. The coordination of the ligand to the metal center leads to changes in the chemical shifts of the protons and carbons of the ligand. For example, in the ¹H NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters, the chemical shifts are affected by hydrogen bonding, which is a key interaction in such systems. nih.gov

Table 3: Key Spectroscopic and Crystallographic Data for Related Sulfonamide Complexes

TechniqueObservationImplication
IR Spectroscopy Shift in ν(S=O), ν(C-S), and pyridine ring vibrations. researchgate.netresearchgate.netCoordination of the sulfonamide and pyridine moieties to the metal ion.
New bands in the far-IR region.Formation of M-N and M-O bonds.
NMR Spectroscopy Changes in chemical shifts of ligand protons and carbons. nih.govConfirmation of complex formation and information on the solution-state structure.
X-ray Diffraction Determination of bond lengths, bond angles, and coordination geometry. jocpr.comrsc.orgUnambiguous elucidation of the solid-state structure.

This table is a summary of typical observations for related sulfonamide complexes due to the absence of specific data for this compound complexes.

Biological Activity of Metal Complexes (e.g., Enzyme Inhibition, Antimicrobial Properties)

Metal complexes of sulfonamides often exhibit enhanced biological activity compared to the free ligands. nih.govnih.gov This is attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes. nih.gov

Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrase (CA). Metal complexes of sulfonamides have been shown to be even more potent CA inhibitors. nih.govnih.gov For instance, Ni(II), Cu(II), and Zn(II) complexes of a pyrazole-based sulfonamide exhibited significantly lower inhibition constants (Ki) for human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) compared to the parent ligand and the standard inhibitor acetazolamide. nih.govnih.gov The inhibition mechanism is believed to involve the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.

A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as novel PI3K/mTOR dual inhibitors, with some compounds showing potent inhibitory activity. nih.govnih.gov This suggests that metal complexes of this compound could also be explored for their potential as enzyme inhibitors in various therapeutic areas.

Antimicrobial Properties: Many metal complexes of sulfonamide derivatives have demonstrated significant in vitro antibacterial and antifungal activities. nih.govresearchgate.net The antimicrobial activity of these complexes is often greater than that of the free ligand. nih.gov For example, metal(II) complexes of sulfonamide-derived Schiff bases were screened against various bacterial and fungal strains and were found to be effective antimicrobial agents. nih.gov Similarly, pyridine-2,6-dicarboxamide ligands and their Cu(II)/Zn(II) complexes have shown robust antibacterial properties against Staphylococcus aureus. nih.gov The antimicrobial action of sulfonamide complexes is thought to involve the inhibition of essential metabolic pathways in microorganisms, such as the synthesis of folic acid. nih.gov

Table 4: Biological Activities of Related Sulfonamide Metal Complexes

Biological ActivityCompound TypeKey FindingsReference
Enzyme Inhibition Ni(II), Cu(II), Zn(II) complexes of pyrazole-based sulfonamidePotent inhibitors of human carbonic anhydrase I and II. nih.govnih.gov nih.govnih.gov
Sulfonamide methoxypyridine derivativesPotent PI3K/mTOR dual inhibitors. nih.govnih.gov nih.govnih.gov
Antimicrobial Activity Metal(II) complexes of sulfonamide Schiff basesEffective against various bacterial and fungal strains. nih.gov nih.gov
Cu(II)/Zn(II) complexes of pyridine-2,6-dicarboxamideRobust antibacterial properties against S. aureus. nih.gov nih.gov
Sulfonamides complexed with metalsInhibit mycobacterial biofilm formation. nih.gov nih.gov

This table presents findings for structurally related compounds, indicating the potential biological activities of this compound complexes.

Viii. Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in 6-Methoxypyridine-2-sulfonamide Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutics. researchgate.netnih.gov For this compound derivatives, these computational approaches can be applied across various stages of development.

ML-based approaches are increasingly used for building robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, unsynthesized this compound analogues by learning from the physicochemical properties and structural features of existing compounds with known activities. This allows for the rapid virtual screening of vast chemical libraries, prioritizing candidates with the highest probability of success and reducing the time and cost associated with exhaustive experimental screening.

Furthermore, AI and ML algorithms are instrumental in de novo drug design. Generative models can design entirely new molecular structures based on a desired activity profile and specific physicochemical parameters. This could lead to the creation of novel this compound derivatives with enhanced potency, selectivity, and improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These techniques can also predict potential off-target effects and toxicity, enabling the design of safer drug candidates from the outset. researchgate.net The use of AI in modeling the structure of drug targets and predicting binding sites further refines the design process, ensuring that new derivatives have a high affinity for their intended biological target. nih.gov

Exploration of Novel Synthetic Methodologies for Pyridine-Sulfonamides

While traditional synthetic methods have been effective, the exploration of novel synthetic methodologies promises to deliver pyridine-sulfonamides with greater efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful alternative to traditional batch processing for the synthesis of sulfonamides. acs.org This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. The assembly of a continuous flow reactor system allows for the sequential synthesis of primary, secondary, and tertiary sulfonamides, demonstrating the technology's impact on rapid library generation for drug discovery. A practical and robust multistep continuous process for manufacturing a related compound, 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, highlights the potential for scalable and efficient production. acs.org

Table 1: Comparison of Novel Synthetic Methodologies for Pyridine-Sulfonamides

MethodologyAdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, improved reaction control, scalability, rapid optimization, potential for automation. acs.orgresearchgate.netEfficient and safe large-scale production of the core scaffold and its derivatives; rapid synthesis of a library of analogues for screening. acs.org
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, access to novel reaction pathways, use of visible light as a sustainable reagent. domainex.co.ukresearchgate.netLate-stage functionalization of the pyridine (B92270) ring or sulfonamide moiety; synthesis from unconventional starting materials. acs.orgnih.gov

Identification and Characterization of New Biological Targets and Mechanisms of Action

While the this compound scaffold is known for its interaction with certain targets, ongoing research is focused on identifying and characterizing new biological roles and mechanisms of action.

Recent studies have successfully designed and synthesized a series of sulfonamide methoxypyridine derivatives as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov These enzymes are crucial components of a signaling pathway that is frequently mutated in cancer, making them important targets for anti-tumor therapies. nih.gov One derivative, compound 22c , demonstrated remarkable potency with an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.gov Further investigation revealed that this compound could induce cell cycle arrest and apoptosis in cancer cell lines, confirming its mechanism of action through the PI3K/Akt/mTOR pathway. nih.govnih.gov

Beyond cancer, pyridine-sulfonamide derivatives are being explored for other therapeutic applications. Research has shown that certain substituted pyridine-based sulfonamides exhibit α-amylase inhibition activity, suggesting their potential as antidiabetic agents. eurjchem.comresearchgate.net Another significant area of investigation is their role as carbonic anhydrase (CA) inhibitors. mdpi.com Specific isoforms of CA are implicated in diseases like glaucoma and cancer. nih.govnih.gov By modifying the pyridine-sulfonamide scaffold, researchers have developed inhibitors with varying selectivity for different CA isoforms, such as the cancer-associated hCA IX and hCA XII. nih.gov

Table 2: Selected Biological Targets of this compound Derivatives

Derivative ClassBiological Target(s)Therapeutic AreaKey Findings
Quinoline-containing methoxypyridine sulfonamidesPI3Kα / mTOROncologyCompound 22c showed dual inhibition with IC₅₀ values of 0.22 nM (PI3Kα) and 23 nM (mTOR). nih.gov
Substituted pyridine-based sulfonamidesα-amylaseDiabetesSynthesized compounds showed notable α-amylase inhibition activity, comparable to the standard drug Acarbose. eurjchem.com
4-Substituted pyridine-3-sulfonamidesCarbonic Anhydrase (hCA II, IX, XII)Glaucoma, OncologyCompounds exhibited potent inhibition with Kᵢ values as low as 91 nM for hCA XII. nih.gov

Development of Advanced Analytical Techniques for Complex Characterization in Solution and Solid State

The precise characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. A suite of advanced analytical techniques is employed for this purpose.

In the solid state, X-ray crystallography stands as the definitive method for elucidating the three-dimensional molecular structure. It provides unequivocal proof of structure and stereochemistry, as demonstrated in the characterization of novel pyridine-based sulfonamides. nih.govacs.org Spectroscopic techniques such as Infrared (IR) Spectroscopy are also valuable, providing information about the functional groups present in the molecule, with characteristic absorption bands for the sulfonamide and pyridine moieties. nih.gov

To understand properties like lipophilicity, which is critical for drug absorption and distribution, advanced chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) and biomimetic chromatography using immobilized artificial membranes (IAM) are used to determine chromatographic lipophilicity indices. nih.gov These experimental values can be correlated with computational logP values and biological activity, providing a more nuanced understanding of the molecule's behavior in physiological environments. nih.gov Other analytical methods, including UV-spectrophotometry and various titrimetric and colorimetric methods, also play a role in the comprehensive analysis of sulfonamides. slideshare.net

Multicomponent Reactions and Chemoinformatic Approaches in High-Throughput Synthesis and Screening

To accelerate the discovery of new lead compounds, modern medicinal chemistry relies on high-throughput synthesis and screening, which are greatly facilitated by multicomponent reactions and chemoinformatic tools.

Multicomponent Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. taylorfrancis.com This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the rapid generation of molecular diversity. acsgcipr.org Several MCRs, such as the Hantzsch reaction, are well-established for the synthesis of the pyridine core. taylorfrancis.com More recently, catalytic one-pot MCRs have been developed for the direct synthesis of pyridines bearing a sulfonamide moiety, allowing for the creation of diverse libraries of these compounds in high yield and with short reaction times. rsc.org

Chemoinformatics complements high-throughput synthesis by providing the computational tools to manage and analyze the large datasets generated. Chemoinformatic methods are used to design combinatorial libraries for MCRs, ensuring that the synthesized compounds cover a broad and relevant chemical space. Furthermore, Quantitative Structure-Retention Relationship (QSRR) models can be developed using chromatographic data to predict the lipophilicity and potential biological activity of large virtual libraries of sulfonamides, helping to prioritize which compounds to synthesize and screen. nih.gov The synergy between MCRs for rapid library synthesis and chemoinformatic approaches for intelligent library design and virtual screening creates a powerful engine for the efficient discovery of new this compound-based drug candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxypyridine-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 6-methoxypyridine-2-amine using sulfonyl chloride derivatives under basic conditions. For example, NaClO₂-mediated oxidation of pyridine-2-thiols to sulfonyl chlorides (e.g., 4-methylpyridine-2-thiol) has been reported as a precursor step . Key parameters include temperature control (0–5°C for thiol activation) and stoichiometric ratios of oxidizing agents (e.g., NaClO₂:HCl ≈ 1:2). Purification via flash chromatography (hexane:ethyl acetate gradients) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonamide NH₂ at δ 7.2–7.5 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]+ calcd for C₆H₈N₂O₃S: 183.19) .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase domains) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include grid box size (20 ų) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical filters (e.g., p < 0.05, n ≥ 3 replicates) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) to minimize variability .
  • Longitudinal Studies : Track compound stability under storage conditions (e.g., -20°C vs. ambient) to rule out degradation artifacts .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map electron density. The methoxy group donates electron density via resonance, activating the pyridine ring at the 2-position for electrophilic attacks .
  • Experimental Validation : Compare reaction rates with non-methoxy analogs (e.g., 6-chloropyridine-2-sulfonamide) in SNAr reactions. Monitor kinetics via HPLC .

Key Citations

  • Synthesis and characterization:
  • Biological evaluation:
  • Computational modeling:

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